3-Borono-2-hydroxybenzoic acid
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Overview
Description
3-Borono-2-hydroxybenzoic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group (-B(OH)₂) and a hydroxyl group (-OH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-borono-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a boron-containing reagent. One common method is the direct borylation of 2-hydroxybenzoic acid using boronic acid or boronic ester under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Borono-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-borono-2-oxo-benzoic acid.
Reduction: Formation of 3-borono-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Borono-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-borono-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
3-Bromo-2-hydroxybenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the boronic acid group but shares the hydroxyl group and benzene ring structure.
4-Borono-2-hydroxybenzoic acid: Similar structure but with the boronic acid group at the para position relative to the hydroxyl group.
Uniqueness: 3-Borono-2-hydroxybenzoic acid is unique due to the presence of both the boronic acid and hydroxyl groups, which confer distinct chemical reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7BO5 |
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Molecular Weight |
181.94 g/mol |
IUPAC Name |
3-borono-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7BO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9,12-13H,(H,10,11) |
InChI Key |
UUKSYHDJOZHMTB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)O)(O)O |
Origin of Product |
United States |
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